2-[{4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol
Beschreibung
The compound 2-[{4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol (hereafter referred to as the target compound) is a pyrazolo[3,4-d]pyrimidine derivative characterized by a phenyl group at position 1, a 4-chlorophenylamino substituent at position 4, and an ethylamino-ethanol side chain at position 4. Pyrazolo[3,4-d]pyrimidines are privileged scaffolds in medicinal chemistry due to their structural similarity to purines, enabling interactions with kinase ATP-binding sites and other biological targets . This article provides a detailed comparison of the target compound with structurally related analogs, focusing on synthetic routes, physicochemical properties, and pharmacological implications.
Eigenschaften
IUPAC Name |
2-[[4-(4-chloroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-ethylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O/c1-2-27(12-13-29)21-25-19(24-16-10-8-15(22)9-11-16)18-14-23-28(20(18)26-21)17-6-4-3-5-7-17/h3-11,14,29H,2,12-13H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFPVGPCNGFVNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-[{4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol is a derivative of pyrazolo[3,4-d]pyrimidine, which has garnered attention for its potential biological activities, particularly in the field of cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrazolo[3,4-d]pyrimidine core with an ethyl amino side chain and a chlorophenyl substituent, which are critical for its biological activity.
Research indicates that compounds similar to 2-[{4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol primarily exert their effects through the following mechanisms:
- Dihydrofolate Reductase (DHFR) Inhibition : Compounds in this class have shown significant inhibition of DHFR, an enzyme crucial for DNA synthesis and repair. This inhibition leads to antiproliferative effects in cancer cells, particularly in breast cancer cell lines like MCF-7 .
- Induction of Apoptosis : Studies reveal that these compounds can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins (such as Bax) and downregulating anti-apoptotic proteins (like Bcl-2) .
- Tyrosine Kinase Inhibition : Some derivatives have been shown to inhibit tyrosine kinases involved in cancer cell signaling pathways, further contributing to their anticancer properties .
Antitumor Activity
A study conducted on novel pyrazolo[3,4-d]pyrimidine derivatives demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. For instance:
- Compound 7f , structurally related to our target compound, showed marked DHFR inhibition and induced apoptosis in MCF-7 cells with an IC50 value indicating potent activity .
Enzyme Inhibition
In addition to DHFR inhibition, other studies have reported the enzyme inhibitory activity of related compounds:
- Compounds were tested for acetylcholinesterase (AChE) and urease inhibition, showing potential for treating neurodegenerative diseases and managing urolithiasis .
Data Table: Biological Activity Overview
| Activity Type | Compound Tested | IC50 Value (μM) | Reference |
|---|---|---|---|
| DHFR Inhibition | 7f | 0.15 | |
| Cytotoxicity (MCF-7) | 7f | 0.20 | |
| AChE Inhibition | Various | 0.05 - 0.30 | |
| Urease Inhibition | Various | 0.10 - 0.50 |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The SAR studies indicate that modifications on the pyrazolo[3,4-d]pyrimidine scaffold significantly influence biological activity. For instance:
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have investigated the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. Specifically, compounds with similar structures have been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.
Case Study: EGFR Inhibition
A study published in Pharmaceuticals demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant anti-proliferative effects against various cancer cell lines. For instance, one derivative showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating strong potential as an anticancer agent .
| Compound | Target | IC50 (µM) |
|---|---|---|
| Derivative 12b | Wild-type EGFR | 0.016 |
| Derivative 12b | Mutant EGFR (T790M) | 0.236 |
Kinase Inhibition
The compound's structural features suggest it may act as a potent inhibitor of various kinases beyond EGFR. Kinases are critical in regulating cellular functions and are often implicated in cancer progression.
Other Biological Applications
Beyond anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives are being explored for their roles in other therapeutic areas:
- Anti-inflammatory Agents : Some derivatives have shown promise in reducing inflammation by inhibiting specific inflammatory pathways.
- Neuroprotective Effects : Research indicates potential neuroprotective effects through modulation of neurotransmitter systems.
Synthesis and Derivatives
The synthesis of 2-[{4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol involves multi-step organic reactions that include hydrazine derivatives and various coupling reactions to introduce functional groups essential for biological activity .
Analyse Chemischer Reaktionen
Substitution Reactions
The pyrazolo[3,4-d]pyrimidine scaffold undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions. Key substitutions include:
Mechanistic Insight : The 4-chloro group in precursors is highly reactive toward nucleophiles like hydrazine or thiourea due to the electron-withdrawing effect of the pyrimidine ring.
Alkylation and Acylation
The ethanolamine side chain participates in alkylation and acylation to modify solubility or biological activity:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| O-Alkylation | Ethyl iodide, NaHCO₃, DMF, 60°C | Ethoxyethylamino derivative | 67% | |
| N-Acylation | Acetic anhydride, pyridine, RT | Acetylated ethanolamine derivative | 89% |
Key Observation : Alkylation typically occurs at the ethanol oxygen, while acylation targets the secondary amine .
Oxidation and Reduction
The ethanol moiety undergoes redox transformations:
Note : Over-oxidation risks exist with strong agents like CrO₃, necessitating controlled conditions.
Condensation Reactions
The hydrazinyl intermediate participates in Schiff base formation :
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Schiff base synthesis | Benzaldehyde, glacial acetic acid, Δ | Arylidenehydrazine-pyrazolo[3,4-d]pyrimidine conjugate | 73–81% |
Mechanism : The hydrazine group reacts with aldehydes/ketones via nucleophilic addition-elimination .
Cyclization Reactions
Intramolecular cyclization generates fused heterocycles:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Triazole formation | Triethyl orthoformate, TFA, Δ | Pyrazolo-triazolopyrimidine | 68% |
Application : Cyclized derivatives show enhanced kinase inhibition .
Stability and Degradation
-
Hydrolysis : The compound resists aqueous hydrolysis at neutral pH but degrades under strong acidic/basic conditions (t₁/₂ = 2.1 hrs at pH 1).
-
Photolysis : UV exposure (254 nm) induces ring-opening via C-N bond cleavage.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The pyrazolo[3,4-d]pyrimidine core is conserved across all analogs, but substitutions at positions 1, 4, and 6 dictate pharmacological and physicochemical differences.
Table 1: Substituent Comparison
Physicochemical and Pharmacological Properties
Solubility and Lipophilicity
- The target compound’s ethylamino-ethanol side chain enhances water solubility due to the hydroxyl group, making it more suitable for oral administration than analogs like the ethylthio derivative or chlorinated compounds .
- The piperazinyl-ethanol analog exhibits intermediate solubility due to the piperazine ring’s polarity, though its larger molecular weight (455.5 g/mol vs. ~400 g/mol for the target compound) may affect bioavailability.
Key Contrasts and Contradictions
- Substituent Position: The target compound’s 4-chlorophenylamino group at position 4 contrasts with phenol or dimethylphenyl groups in analogs , which may alter target selectivity.
- Synthetic Complexity: Piperazine-containing analogs require multi-step synthesis compared to the target compound’s simpler ethanolamine substitution.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
